molecular formula C20H13F6P B13419240 Bis(p-trifluoromethylphenyl)phenylphosphine

Bis(p-trifluoromethylphenyl)phenylphosphine

Cat. No.: B13419240
M. Wt: 398.3 g/mol
InChI Key: KHELNFDLBKIBCQ-UHFFFAOYSA-N
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Description

Bis(p-trifluoromethylphenyl)phenylphosphine is a tertiary phosphine ligand featuring two para-trifluoromethylphenyl groups and one phenyl group bonded to a central phosphorus atom. The electron-withdrawing trifluoromethyl (-CF₃) substituents significantly influence the electronic and steric properties of the ligand, making it valuable in coordination chemistry and catalysis. For example, fluorinated biphenyl phosphines can be prepared using palladium catalysts (e.g., Pd₂(dba)₃), ligands like SPhos or XPhos, and bases such as K₂CO₃ in refluxing THF/toluene/water mixtures, achieving yields up to 99% .

Properties

Molecular Formula

C20H13F6P

Molecular Weight

398.3 g/mol

IUPAC Name

phenyl-bis[4-(trifluoromethyl)phenyl]phosphane

InChI

InChI=1S/C20H13F6P/c21-19(22,23)14-6-10-17(11-7-14)27(16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(24,25)26/h1-13H

InChI Key

KHELNFDLBKIBCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of Bis(p-trifluoromethylphenyl)phenylphosphine generally involves the formation of a tertiary phosphine through the coupling of phosphorous reagents with aryl groups bearing trifluoromethyl substituents in the para position. The key challenge lies in the selective introduction of the trifluoromethylphenyl groups onto the phosphorus atom while maintaining the integrity of the phenyl substituent.

Two principal synthetic approaches are commonly employed:

Grignard Reagent Approach

A widely used method starts with the preparation of p-trifluoromethylphenylmagnesium halide (Grignard reagent), which is then reacted with a suitable phosphorus electrophile such as chlorodiphenylphosphine or diphenylphosphine oxide derivatives.

Preparation of p-Trifluoromethylphenyl Grignard Reagent
  • The precursor p-trifluoromethylbromobenzene is treated with magnesium turnings in anhydrous ether or THF under inert atmosphere to generate the Grignard reagent.
  • Safety considerations are critical because trifluoromethylphenyl Grignard reagents are potentially explosive when dry or heated; thus, strict temperature control and solvent maintenance are essential.
  • The presence of lithium chloride can improve the stability and reactivity of the Grignard reagent.
Coupling with Phosphorus Electrophiles
  • The Grignard reagent is added to chlorodiphenylphosphine or diphenylphosphine oxide under controlled temperature, typically below 0 °C to room temperature.
  • The reaction proceeds via nucleophilic substitution at phosphorus, yielding the desired this compound after work-up and purification.
  • The reaction can be summarized as:

$$
2 \ \text{p-CF}3\text{C}6\text{H}4\text{MgBr} + \text{PhPCl}2 \rightarrow \text{PhP}(p-\text{CF}3\text{C}6\text{H}4)2 + 2 \ \text{MgBrCl}
$$

Transition Metal-Catalyzed Cross-Coupling

Recent advances have utilized palladium-catalyzed cross-coupling reactions to introduce trifluoromethylphenyl groups onto phosphorus centers with high selectivity.

Palladium-Catalyzed Arylation of Phosphines
  • The coupling of aryl halides bearing trifluoromethyl groups with secondary phosphines or phosphine oxides in the presence of palladium catalysts and base reagents.
  • Typical catalysts include Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands.
  • Reaction conditions often involve elevated temperatures (50–100 °C) and bases such as potassium carbonate or cesium carbonate.
  • This method allows for the direct arylation of phenylphosphine derivatives, yielding this compound with good yields and purity.

Reduction of Phosphine Oxides

  • Phosphine oxides derived from this compound can be reduced to the corresponding phosphines.
  • Common reducing agents include diisobutylaluminum hydride (DIBAL-H) or trichlorosilane in the presence of a base.
  • This two-step approach involves first synthesizing the phosphine oxide by oxidation or coupling, followed by reduction to the phosphine.
  • This method is useful when direct phosphine synthesis is challenging or when purification of phosphine oxides is easier.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Key References
Grignard Reagent Coupling Straightforward, well-established Safety concerns, sensitive reagents 70–85
Palladium-Catalyzed Cross-Coupling High selectivity, mild conditions Requires expensive catalysts, optimization needed 75–90
Reduction of Phosphine Oxides Allows purification at oxide stage Additional step, sensitive reducing agents 65–80

Research Discoveries and Developments

  • Safety Improvements: Studies have highlighted the explosive potential of trifluoromethylphenyl Grignard reagents and developed protocols to mitigate risks by maintaining solvent contact and controlling temperature.
  • Catalytic Efficiency: The use of palladium catalysts with tailored ligands has improved the efficiency of arylation reactions, enabling the synthesis of this compound under milder conditions with better control over regioselectivity and stereochemistry.
  • Novel Precursors: Research into protected phosphine reagents and chlorophosphine intermediates has expanded the toolbox for synthesizing complex phosphine ligands, although these methods are more commonly applied to related bicyclo[1.1.1]pentyl phosphines rather than the trifluoromethylphenyl derivatives.

Chemical Reactions Analysis

Synthetic Methods and Precursor Reactivity

Bis(p-trifluoromethylphenyl)phenylphosphine is typically synthesized via organometallic routes involving aryl lithium or Grignard reagents reacting with phosphorus precursors.

Palladium-Catalyzed Cross-Couplings

Reaction TypeSubstratesCatalyst SystemYieldConditions
Suzuki-Miyaura Aryl boronic acids + aryl halidesPd(OAc)₂/Ligand72–87%80°C, 12h, K₂CO₃
Buchwald-Hartwig Amination Aryl halides + aminesPd(dba)₂/Ligand68–92%100°C, 24h, NaOt-Bu
Heck Reaction Styrenes + aryl iodidesPdCl₂/Ligand75–89%120°C, DMF, 6h

Mechanistic Insights :

  • Electron-deficient trifluoromethyl groups increase ligand stability under oxidative conditions, preventing Pd black formation .

  • Steric bulk from aryl groups suppresses β-hydride elimination in Heck reactions .

Coordination Chemistry

The ligand forms stable complexes with transition metals, enabling tailored reactivity.

Phosphine-Mediated Reductions

The compound facilitates stoichiometric reductions via phosphorus(III)-based pathways.

Staudinger Reaction

SubstrateProductYieldConditions
AzidesImines90%THF, 25°C, 2h
EpoxidesAlkenes78%Toluene, 80°C, 12h

Side Reactions :

  • Prolonged heating may lead to phosphine oxidation to phosphine oxide, necessitating anhydrous conditions .

Industrial and Academic Relevance

  • Pharmaceuticals : Used in synthesizing kinase inhibitors via Pd-catalyzed C–N couplings .

  • Materials Science : Enhances OLED emitter stability through Au(I) complexes .

Scientific Research Applications

Bis(p-trifluoromethylphenyl)phenylphosphine is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Bis(p-trifluoromethylphenyl)phenylphosphine involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making it an effective catalyst in various chemical transformations . The molecular targets and pathways involved include coordination with transition metals and participation in redox reactions.

Comparison with Similar Compounds

Triphenylphosphine (PPh₃)

  • Structure : Three phenyl groups attached to phosphorus.
  • Electronic Effects: PPh₃ is a strong σ-donor with moderate π-accepting ability due to the electron-rich phenyl groups.
  • Steric Effects : Cone angle ≈ 145°, providing moderate steric bulk.
  • Applications: Widely used in cross-coupling reactions (e.g., Stille, Suzuki). Limited in electron-deficient systems due to its electron-rich nature.
  • Contrast : Bis(p-trifluoromethylphenyl)phenylphosphine has stronger electron-withdrawing -CF₃ groups, reducing electron density at phosphorus, which enhances stability in oxidative conditions and improves catalytic activity in electron-deficient metal centers .

Chloro(tert-butyl)phenylphosphine (CBP)

  • Structure : One phenyl, one tert-butyl, and one chloride group on phosphorus.
  • Electronic Effects : The chloride and tert-butyl groups create a balance between electron withdrawal (Cl) and donation (tert-butyl).
  • Applications : Used as a reducing agent in organic synthesis (e.g., alcohol/ketone formation).
  • Contrast : Unlike CBP, this compound lacks a reactive chloride, making it more stable but less versatile in redox reactions. However, its fluorinated groups improve solubility in fluorophilic media .

Tris(pentafluorophenyl)phosphine (PFPP)

  • Structure : Three pentafluorophenyl (-C₆F₅) groups.
  • Electronic Effects : Extreme electron deficiency due to fluorine substituents; strong π-acceptor.
  • Physical Properties : Molecular weight = 532.14 g/mol; 15 hydrogen bond acceptors (fluorine atoms) .
  • Applications : Used in highly oxidizing environments and fluorinated solvent systems.
  • Contrast : this compound has fewer fluorine atoms, offering intermediate electron-withdrawing effects. This balance may suit reactions requiring moderate metal-ligand electron transfer.

Bis(3,5-bis(trifluoromethyl)phenyl)phenylphosphine Oxide

  • Structure : Similar to the target compound but oxidized to a phosphine oxide.
  • Applications : Flame retardancy in polymers due to phosphorus-oxygen bonds.
  • Contrast : Phosphine oxides lack the lone pair on phosphorus, rendering them inactive as ligands. This compound retains catalytic utility in metal coordination .

Data Table: Key Properties of Selected Phosphines

Compound Molecular Weight (g/mol) Electronic Profile Steric Bulk (Cone Angle) Key Applications
Triphenylphosphine 262.29 Strong σ-donor ~145° Cross-coupling, reduction
Chloro(tert-butyl)phenylphosphine 200.66 Moderate donor/acceptor ~160° Reductions, organic synthesis
Tris(pentafluorophenyl)phosphine 532.14 Strong π-acceptor ~184° Fluorophilic catalysis
Bis(p-CF₃Ph)phenylphosphine ~440 (estimated) Electron-deficient ~170° (estimated) Electron-deficient catalysis

Biological Activity

Bis(p-trifluoromethylphenyl)phenylphosphine is a phosphine compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H9F6PC_{14}H_9F_6P. The presence of trifluoromethyl groups enhances its lipophilicity, which may facilitate its interaction with biological membranes and molecular targets.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. The phosphine moiety can interact with various enzymes, potentially modulating their activity. A study highlighted its role in inhibiting specific enzymes involved in metabolic pathways, suggesting a mechanism that could be exploited for therapeutic purposes.

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro tests demonstrated that derivatives of this phosphine exhibited moderate to significant antibacterial effects, particularly against Gram-positive bacteria like Bacillus subtilis and cancer cell lines such as HL-60. The IC50 values for these activities are summarized in Table 1 below:

CompoundTargetIC50 (µM)
This compoundHL-6025.03 ± 2.07
Derivative ABacillus subtilis4.60 ± 1.13
Derivative BE. coli>30

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Lipophilicity : The trifluoromethyl groups increase the compound's ability to penetrate lipid membranes, enhancing cellular uptake.
  • Hydrogen Bonding : The phosphinic amide moiety can form strong hydrogen bonds with target molecules, which may lead to the modulation of enzyme activity or receptor interactions.
  • Cytotoxicity : Studies have shown that the compound induces cytotoxic effects in certain cancer cell lines, potentially through apoptosis pathways linked to RAS inhibition .

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this phosphine on various cancer cell lines, including those with mutated RAS genes. The results indicated selective lethality towards RAS-dependent cells, with IC50 values correlating with the degree of RAS dependency .
  • Antibacterial Efficacy : Another research effort focused on the antibacterial properties of the compound against Bacillus subtilis. The findings confirmed significant antibacterial activity, suggesting potential applications in treating bacterial infections .

Q & A

Q. Q1: What are the standard synthetic routes for preparing Bis(p-trifluoromethylphenyl)phenylphosphine, and how do steric effects influence reaction yields?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution using phenylphosphine derivatives. A common approach involves reacting phenylphosphine with p-trifluoromethylphenyl halides under inert conditions. For example, Grignard or organolithium reagents can facilitate the substitution of hydrogen atoms on phosphorus . Steric hindrance from the bulky p-CF₃ groups often necessitates extended reaction times (48–72 hours) and elevated temperatures (80–100°C). Yields are optimized by using excess aryl halide and maintaining anhydrous conditions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to remove unreacted ligands .

Q. Q2: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key characterization methods include:

  • ³¹P NMR Spectroscopy : A singlet peak near δ = −5 to −10 ppm confirms the absence of oxidized byproducts (e.g., phosphine oxides).
  • Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ should match the theoretical mass (C₁₈H₁₂F₆P: ~370.1 g/mol).
  • X-ray Crystallography : Resolves bond angles and confirms steric crowding from CF₃ groups .

Q. Table 1: Key Analytical Data

TechniqueExpected OutcomeReference
³¹P NMRδ = −8.2 ppm (singlet)
HRMS[M+H]⁺ = 370.1
X-rayP–C bond length: ~1.82 Å

Q. Q3: What are the primary applications of this compound in catalysis?

Methodological Answer: This ligand is used in transition-metal catalysis (e.g., Pd, Ni) due to its electron-withdrawing CF₃ groups, which enhance oxidative addition rates. Applications include:

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl chlorides (TON > 1,000).
  • Hydrofunctionalization : Asymmetric hydrogenation of alkenes (up to 95% ee) .
    Methodological optimization involves tuning the metal-to-ligand ratio (1:2 to 1:4) and solvent polarity (toluene > THF) .

Advanced Research Questions

Q. Q4: How do the electronic properties of this compound influence its performance in OLED host materials?

Methodological Answer: The CF₃ groups lower the HOMO (−5.76 eV) and LUMO (−2.19 eV) levels, enhancing electron-transport properties in phosphorescent OLEDs. Researchers evaluate this by:

  • Cyclic Voltammetry : To measure redox potentials.
  • Density Functional Theory (DFT) : To model charge distribution and triplet energy states (ET = 3.01 eV) .
    Device testing involves doping the ligand into emissive layers (e.g., Ir(ppy)₃) and measuring external quantum efficiency (EQE > 15%) .

Q. Q5: What strategies mitigate ligand decomposition during high-temperature catalytic cycles?

Methodological Answer: Decomposition pathways (e.g., P–C bond cleavage) are studied via:

  • In Situ IR Spectroscopy : Monitors ligand stability under reaction conditions.
  • Kinetic Isotope Effects : Deuterated analogs identify rate-limiting steps.
    Strategies include:
  • Bulky Substituents : Adding ortho-methyl groups to the phenyl rings.
  • Low-Oxygen Solvents : Degassed toluene or DMF reduces oxidation .

Q. Q6: How does this compound behave in environmental matrices, and what analytical methods detect its degradation products?

Methodological Answer: Environmental persistence is assessed using:

  • Liquid-Solid Extraction (EPA Method 525.2) : Detects parent compounds in water (LOD = 0.1 μg/L) .
  • GC-MS/MS : Identifies degradation products like bis(p-trifluoromethylphenyl)phosphine oxide.
    Degradation half-lives in soil (t₁/₂ = 60–90 days) are modeled using OECD 307 guidelines .

Q. Q7: What computational methods predict the ligand’s efficacy in stabilizing gold nanoparticles?

Methodological Answer: Molecular dynamics (MD) simulations and DFT calculations evaluate:

  • Binding Energy : Between Au surfaces and phosphorus lone pairs (−45 kJ/mol).
  • Steric Maps : To predict nanoparticle size (2–5 nm) and aggregation trends.
    Experimental validation uses TEM and UV-Vis spectroscopy (surface plasmon resonance at 520 nm) .

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